2-((5-Chloropyridin-2-yl)oxy)ethan-1-ol
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Overview
Description
2-((5-Chloropyridin-2-yl)oxy)ethan-1-ol is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a chlorine atom at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloropyridin-2-yl)oxy)ethan-1-ol typically involves the reaction of 5-chloropyridine-2-ol with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
5-Chloropyridine-2-ol+Ethylene oxide→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloropyridin-2-yl)oxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 2-((5-Chloropyridin-2-yl)oxy)acetaldehyde or 2-((5-Chloropyridin-2-yl)oxy)acetic acid.
Reduction: Formation of 2-((5-Chloropyridin-2-yl)oxy)ethanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-Chloropyridin-2-yl)oxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((5-Chloropyridin-2-yl)oxy)ethan-1-ol depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-((5-Chloropyridin-3-yl)oxy)ethan-1-ol: Similar structure but with the chlorine atom at the 3-position.
1-(5-Chloropyridin-2-yl)ethan-1-ol: Similar structure but with an ethyl group instead of an ethylene oxide moiety.
2-((5-Ethylpyridin-2-yl)oxy)ethan-1-ol: Similar structure but with an ethyl group instead of a chlorine atom.
Uniqueness
2-((5-Chloropyridin-2-yl)oxy)ethan-1-ol is unique due to the presence of both a chlorine atom and an ethylene oxide moiety, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8ClNO2 |
---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)oxyethanol |
InChI |
InChI=1S/C7H8ClNO2/c8-6-1-2-7(9-5-6)11-4-3-10/h1-2,5,10H,3-4H2 |
InChI Key |
PLTLBFMHANFNSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)OCCO |
Origin of Product |
United States |
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